2-Methyl-[1,1'-biphenyl]-3-carbonitrile
Description
Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Materials Science
The biphenyl scaffold, characterized by two phenyl rings linked by a single carbon-carbon bond, is a foundational structural motif in organic chemistry. Its rigidity and planarity, coupled with the potential for functionalization on both rings, make it a versatile building block. In organic synthesis, biphenyl derivatives are key intermediates in the construction of more complex molecules, including natural products, pharmaceuticals, and agrochemicals. The synthetic utility of biphenyls is vast, with numerous named reactions, such as the Suzuki and Ullmann couplings, being instrumental in their formation.
In the realm of materials science, the biphenyl unit is a critical component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The ability of the biphenyl core to facilitate π-electron delocalization is central to the electronic and photophysical properties of these materials. The substitution pattern on the biphenyl rings allows for the fine-tuning of these properties, enabling the rational design of materials with specific characteristics. For instance, the introduction of bulky substituents can influence the dihedral angle between the phenyl rings, thereby altering the conjugation and, consequently, the material's electronic behavior.
Role of the Carbonitrile Functional Group in Chemical Transformations and Molecular Design
The carbonitrile (-C≡N) group is a highly versatile functional group in organic chemistry. Its strong electron-withdrawing nature and linear geometry significantly influence the electronic properties and reactivity of the molecule to which it is attached. The nitrile group can participate in a wide array of chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. This chemical reactivity makes it an invaluable tool for synthetic chemists in the elaboration of molecular complexity.
Structural Nuances of Substituted Biphenyl Carbonitriles: The Case of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile
The compound this compound brings together the key features of a biphenyl scaffold and a carbonitrile functional group, with the added complexity of a methyl substituent. The placement of the methyl group at the 2-position and the carbonitrile at the 3-position on one of the phenyl rings introduces specific steric and electronic effects.
The ortho-methyl group is likely to impose a significant steric hindrance, forcing a twist in the biphenyl backbone. This deviation from planarity will have a pronounced effect on the degree of π-conjugation between the two phenyl rings, which in turn influences the molecule's spectroscopic and electronic properties. The interplay between the electron-withdrawing nitrile group and the electron-donating (via hyperconjugation) methyl group will also create a unique electronic environment on the substituted phenyl ring, potentially directing its reactivity in further chemical transformations.
While specific experimental data for this compound is not extensively available in the public domain, we can infer some of its properties based on related structures. For instance, the CAS number for a closely related isomer, 2'-Methyl-[1,1'-biphenyl]-3-carbonitrile, is 253678-80-7. hoffmanchemicals.com Spectroscopic data for similar biphenyl carbonitriles provide insights into the expected NMR shifts and IR absorption frequencies.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Note: These values are computationally predicted and may differ from experimental values.
Overview of Research Trajectories for Biphenyl Carbonitrile Derivatives
Research involving biphenyl carbonitrile derivatives is multifaceted, with significant efforts in both synthetic methodology and application-driven studies.
Synthetic Innovations: The development of efficient and selective methods for the synthesis of substituted biphenyl carbonitriles remains an active area of research. Modern cross-coupling reactions, often catalyzed by palladium or other transition metals, are continuously being refined to allow for the introduction of the carbonitrile group and other substituents with high precision and in good yields. Direct C-H functionalization techniques are also emerging as powerful tools for the late-stage introduction of the nitrile functionality onto biphenyl scaffolds, offering more atom-economical synthetic routes.
Materials Science Applications: In materials science, the focus is on harnessing the unique photophysical and electronic properties of biphenyl carbonitriles. Researchers are exploring their use as components in liquid crystal displays, where the polarity of the nitrile group is advantageous. Furthermore, their potential as building blocks for organic semiconductors and emitters in OLEDs is being investigated, with the goal of creating more efficient and stable devices.
Medicinal Chemistry and Drug Discovery: In the pharmaceutical sciences, biphenyl carbonitrile moieties are incorporated into novel drug candidates targeting a range of diseases. The biphenyl scaffold can provide a rigid framework for orienting pharmacophoric groups, while the carbonitrile can engage in key binding interactions with protein targets. Research is ongoing to explore biphenyl carbonitrile derivatives as inhibitors of various enzymes and as modulators of receptor activity. The synthetic accessibility and the ability to tune the physicochemical properties of these compounds make them attractive scaffolds for lead optimization in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methyl-3-phenylbenzonitrile |
InChI |
InChI=1S/C14H11N/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,1H3 |
InChI Key |
FZIGLVGEMDJIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1,1 Biphenyl 3 Carbonitrile
Reactions Involving the Carbonitrile Group
The carbonitrile group is a versatile functional group known for its electrophilic carbon atom, which makes it susceptible to attack by nucleophiles. It can also be completely removed or transformed into other functional groups like carboxylic acids or amides.
Nucleophilic Additions to the Nitrile Moiety
The triple bond of the nitrile group can undergo nucleophilic addition. While specific studies on a wide range of nucleophilic additions to 2-Methyl-[1,1'-biphenyl]-3-carbonitrile are not extensively documented in dedicated research, its most significant reaction in this class is the [2+3] cycloaddition with azides to form a tetrazole ring. This transformation is a cornerstone in the synthesis of Valsartan.
In this reaction, an azide (B81097), typically an organotin azide like tributyltin azide (Bu₃SnN₃) or sodium azide (NaN₃) in the presence of a Lewis acid, attacks the electrophilic carbon of the nitrile. This is followed by an intramolecular cyclization to form the tetrazole ring. The reaction is often performed at elevated temperatures in a suitable solvent such as toluene (B28343) or N,N-dimethylformamide (DMF). The use of organotin reagents is common, though efforts have been made to develop tin-free alternatives due to toxicity concerns.
Decyanation Reactions
Decyanation, the removal of the cyano group, is a useful transformation in organic synthesis as it allows the nitrile to be used as a temporary activating or directing group. organic-chemistry.orgbeilstein-journals.orgnih.gov Reductive decyanation replaces the cyano group with a hydrogen atom. While this reaction has not been specifically reported for this compound, various methods are available for aryl nitriles.
Common methods for decyanation include dissolving metal reductions (e.g., sodium in liquid ammonia), hydride reductions, and transition-metal-catalyzed processes. beilstein-journals.orgnih.gov For instance, nickel-catalyzed reductive decyanation using ethanol (B145695) as a hydride donor has been developed for a range of aromatic nitriles. rsc.orgresearchgate.net Rhodium-catalyzed decyanation using hydrosilanes is another mild and efficient method applicable to various aryl cyanides. organic-chemistry.org
Table 1: General Methods for Reductive Decyanation of Aryl Nitriles
| Method | Catalyst/Reagents | Key Features |
|---|---|---|
| Dissolving Metal Reduction | Na/NH₃ or Li/EtNH₂ | Effective for phenyl-substituted acetonitriles and tertiary nitriles. beilstein-journals.org |
| Nickel-Catalyzed Reduction | Ni(acac)₂ / PCy₃ / TMDS or H₂ | Tolerates a wide range of functional groups. nih.gov |
| Rhodium-Catalyzed Reduction | [RhCl(cod)]₂ / Hydrosilane | Mild conditions applicable to aryl, benzyl, and alkyl cyanides. organic-chemistry.org |
Hydrolysis and Derivatization of Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comresearchgate.net This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis.
Acidic Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) typically yields the corresponding carboxylic acid and an ammonium (B1175870) salt.
Basic Hydrolysis: Treatment with an aqueous base (e.g., NaOH) followed by acidification also produces the carboxylic acid. The intermediate is a carboxylate salt.
For this compound, hydrolysis would yield 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid. This transformation is a standard organic reaction, although specific optimized conditions for this particular substrate are not widely published. The primary documented derivatization of the nitrile in this molecule is its conversion to the tetrazole ring, a key step in synthesizing sartans like Valsartan. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. youtube.comlkouniv.ac.inmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In this compound, the biphenyl system has two rings that can potentially undergo substitution. The regioselectivity of such reactions is governed by the electronic and steric effects of the existing substituents: the methyl group, the cyano group, and the other phenyl ring.
The Methyl Group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.
The Cyano Group (-CN): A deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.
The Phenyl Group: Can be considered as a substituent on the other ring. It is generally weakly activating and directs to the ortho and para positions.
Predicting the exact site of substitution can be complex due to the interplay of these effects. The ring bearing the activating methyl group is more likely to react than the ring with the deactivating cyano group. Substitution on the ring with the methyl and cyano groups would be directed by both. The positions ortho and para to the methyl group are activated, while the positions meta to the cyano group are the least deactivated. The position C4 is para to the methyl group and meta to the cyano group, making it a likely candidate for substitution. The position C6 is ortho to the methyl group and ortho to the cyano group, which would be sterically hindered and electronically disfavored. On the other phenyl ring, substitution is expected to occur at the positions ortho or para to the point of attachment to the first ring. However, specific experimental data on EAS reactions with this compound is scarce in the literature.
Directed C–H Functionalization and Arylation Reactions
Modern synthetic methods increasingly rely on directed C–H functionalization to build molecular complexity efficiently. researchgate.netrsc.org The nitrile group is known to act as a directing group in transition-metal-catalyzed C–H activation, typically directing functionalization to the ortho position.
In the case of this compound, the cyano group could potentially direct C–H functionalization to the C2 and C4 positions of its own ring. However, the C2 position is already substituted with the other phenyl ring. Therefore, functionalization at the C4 position might be possible. The methyl group could also potentially direct C-H activation. While this is a promising area for the selective modification of this molecule, specific studies applying these methods to this compound have not been extensively reported. The primary focus in the literature has been on its synthesis and subsequent conversion to Valsartan. researchgate.net
Metalated Chemical Reactions and Catalytic Transformations
The most significant metal-catalyzed reaction involving this compound is its own synthesis via cross-coupling reactions. The formation of the biphenyl linkage is a key step, and methods like the Suzuki-Miyaura and Negishi couplings are commonly employed. nih.govrjpbcs.comgre.ac.ukrsc.orgkochi-tech.ac.jpgoogle.comresearchgate.net
In a typical Suzuki-Miyaura coupling approach, a boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the coupling of 2-methylphenylboronic acid with 3-bromobenzonitrile (B1265711) or 3-cyanophenylboronic acid with 2-bromotoluene.
Table 2: Example of Suzuki-Miyaura Coupling for the Synthesis of a Related Biphenyl Carbonitrile
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|
The Negishi coupling, which involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex, is another powerful tool for forming the C-C bond in the biphenyl core of this molecule. nih.govrjpbcs.com
Once formed, the this compound is then carried forward in the synthesis of Valsartan, where the key transformation is the metal-mediated conversion of the nitrile to a tetrazole, as mentioned in section 3.1.1. researchgate.net
Stereochemical Aspects: Atropisomerism and Axial Chirality in Biphenyl Systems
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers. pharmaguideline.com In biphenyl systems, this phenomenon is a direct consequence of steric hindrance between bulky substituents at the ortho positions of the two phenyl rings. pharmaguideline.com This restricted rotation creates a chiral axis along the biphenyl linkage, resulting in molecules that are non-superimposable on their mirror images, a property known as axial chirality.
For a biphenyl compound to exhibit atropisomerism, two main conditions must be met: the presence of a sufficiently high energy barrier to rotation around the single bond connecting the two aryl rings, and dissimilar substituents on each side of the chiral axis. pharmaguideline.com The presence of bulky groups in the ortho positions is a key factor in creating a significant rotational barrier. pharmaguideline.com
Table 1: Calculated Rotational Energy Barriers for Selected Biphenyl Derivatives
| Compound | Method | Rotational Barrier (kcal/mol) |
|---|---|---|
| Biphenyl | B3LYP/6-311+G* | ~2.0 |
| 2-Methylbiphenyl | B3LYP/6-311+G* | ~10.5 |
| 2,2'-Dimethylbiphenyl | B3LYP/6-311+G* | ~18.0 |
Note: These values are representative and can vary depending on the computational method and basis set used. The data for biphenyl and its methyl derivatives are included to provide context for the effect of ortho-substitution.
Reaction Kinetics and Rate-Limiting Conformational State Analyses
The kinetics of reactions involving atropisomeric biphenyls are often intrinsically linked to the rate of rotation around the chiral axis. nih.gov If a reaction proceeds through a specific conformation, the rate of that reaction can be limited by the rate at which the molecule can adopt the necessary conformation. This interplay between reaction rates and conformational dynamics is a key area of investigation in physical organic chemistry.
The rate of interconversion between atropisomers, known as racemization, is a first-order kinetic process. The rate constant for racemization (k_rac) is directly related to the Gibbs free energy of activation (ΔG‡) for rotation, as described by the Eyring equation.
Table 2: Representative Racemization Half-Lives and Activation Energies for Atropisomeric Biphenyls
| Compound Class | ΔG‡ (kcal/mol) | Approximate Half-life (t1/2) at 298 K |
|---|---|---|
| Low Barrier Atropisomers | < 20 | Seconds to minutes |
| Moderately Stable Atropisomers | 20 - 30 | Hours to days |
| Highly Stable Atropisomers | > 30 | Months to years |
Note: This table provides a general classification. The actual half-life depends on the specific rotational barrier and the temperature.
For this compound, a detailed kinetic analysis would involve determining the rate of racemization at various temperatures to calculate the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). Such studies can be performed using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy or polarimetry.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of rotation in biphenyl systems. nih.gov These calculations can identify the ground state conformations (energy minima) and the transition states for rotation (energy maxima), providing a theoretical estimate of the rotational barrier. For this compound, a computational analysis would likely reveal a non-planar ground state to minimize steric interactions involving the ortho-methyl group. The transition state for rotation would involve a more planar conformation where the steric clash between the ortho-hydrogen on one ring and the methyl group on the other is maximized.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and dynamic behavior of a compound. For 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.
While a fully assigned experimental spectrum for this compound is not detailed in publicly available literature, its ¹H NMR spectrum can be reliably predicted based on its structure and data from analogous compounds. The spectrum is expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the two phenyl rings.
The three protons of the ortho-methyl group (-CH₃) would appear as a sharp singlet, as they are not coupled to other protons. This signal is anticipated in the upfield region of the aromatic spectrum, typically around δ 2.0–2.5 ppm. rsc.org The remaining seven protons are attached to the aromatic rings and would resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. organicchemistrydata.org The complex substitution pattern of the two rings would lead to intricate splitting patterns (multiplets) for these aromatic protons due to spin-spin coupling between adjacent, non-equivalent protons.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-CH (7 protons) | ~ 7.0 - 8.0 | Multiplets (m) |
| -CH₃ (3 protons) | ~ 2.0 - 2.5 | Singlet (s) |
Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, which has 14 carbon atoms, up to 14 distinct signals would be expected in the proton-decoupled spectrum, assuming no accidental overlap of resonances.
The carbon of the methyl group is expected to appear at the most upfield position, typically in the range of δ 19–22 ppm. rsc.org The carbon atom of the nitrile functional group (-C≡N) characteristically appears in the δ 115–125 ppm region. organicchemistrydata.org The remaining twelve carbons, which constitute the two phenyl rings, including the four quaternary (non-protonated) carbons, are expected to resonate in the typical aromatic region of δ 120–150 ppm. organicchemistrydata.org The precise shifts would be influenced by the electronic effects of the methyl and nitrile substituents.
| Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic & Olefinic Carbons (C=C) | ~ 120 - 150 |
| Nitrile Carbon (-C≡N) | ~ 115 - 125 |
| Methyl Carbon (-CH₃) | ~ 19 - 22 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.
The most diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp and strong absorption band in the region of 2220–2240 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The presence of the aromatic rings is confirmed by C=C stretching vibrations within the rings, typically found in the 1450–1600 cm⁻¹ range, and aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹. nih.govnist.gov The aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Methyl (Aliphatic) | 2850 - 2960 |
| C≡N Stretch | Nitrile | 2220 - 2240 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.
For this compound (C₁₄H₁₁N), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its monoisotopic mass of approximately 193.24. hoffmanchemicals.comchemscene.com High-resolution mass spectrometry (HRMS) would allow for the precise determination of this mass, confirming the molecular formula. Under electron ionization (EI) conditions, the molecule would undergo fragmentation, providing further structural clues. Common fragmentation pathways for biaryl compounds can include the loss of substituents or cleavage of the bond connecting the two rings. sphinxsai.com Plausible fragments for this compound could include the loss of a methyl radical ([M-15]⁺) or a hydrogen cyanide molecule ([M-27]⁺).
| m/z Value (Predicted) | Ion | Description |
|---|---|---|
| 193 | [C₁₄H₁₁N]⁺ | Molecular Ion |
| 178 | [M-CH₃]⁺ | Loss of a methyl radical |
| 166 | [M-HCN]⁺ | Loss of hydrogen cyanide |
Single-Crystal X-Ray Diffraction (SC-XRD) Analysis
A key structural feature of biphenyl (B1667301) compounds is the dihedral angle between the planes of the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between ortho-hydrogens (favoring a perpendicular arrangement). libretexts.org
For this compound, the presence of a methyl group at an ortho position (the 2-position) introduces significant steric hindrance. libretexts.org This steric clash forces the two phenyl rings to twist further apart, resulting in a larger dihedral angle compared to unsubstituted biphenyl. Studies on similarly ortho-substituted biphenyls show that this angle is often greater than 50°, leading to a distinctly non-planar or "twisted" conformation. researchgate.netacs.orgacs.org This twisting minimizes steric strain but reduces the extent of π-electron delocalization between the rings. SC-XRD analysis would precisely quantify this dihedral angle, as well as all intramolecular bond lengths and angles, providing an unambiguous depiction of the molecule's ground-state conformation in the crystal lattice. nih.gov
| Structural Parameter | Description | Expected Finding |
|---|---|---|
| Dihedral Angle (Ring 1 - Ring 2) | The twist angle between the two phenyl rings. | Significantly non-planar (> 50°) due to steric hindrance from the ortho-methyl group. |
| Bond Lengths (C-C, C-N) | The distances between bonded atoms. | Aromatic C-C bonds ~1.39 Å; Inter-ring C-C bond slightly longer; C≡N bond ~1.15 Å. |
| Bond Angles | The angles formed by three connected atoms. | Aromatic C-C-C angles near 120°; angles involving the bulky substituents may be distorted. |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, C–H···π Interactions)
The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability, density, and even the physical properties of the crystalline material. For substituted biphenyls, interactions such as hydrogen bonds (if suitable donor and acceptor atoms are present), van der Waals forces, and more subtle C–H···π interactions play a significant role.
The analysis of these interactions is typically performed using single-crystal X-ray diffraction data, which provides precise atomic coordinates. From this data, the distances and angles between interacting atoms can be calculated to confirm the presence and geometry of these non-covalent bonds.
Table 1: Examples of Intermolecular Interactions in Biphenyl Derivatives
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Compound Example |
| C–H···π | C-H | π-system of phenyl ring | ~2.7 - 3.0 | >120 | (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
| π–π stacking | Centroid of phenyl ring | Centroid of phenyl ring | ~3.95 | N/A | [1,1′-biphenyl]-2,2′-dicarbonitrile nih.gov |
| C–H···N | C-H | Nitrogen of cyano group | ~2.64 | >150 | 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile iucr.org |
Note: The data in this table is illustrative and based on findings for related compounds, not this compound itself.
Studies of Disordered Structures and Polymorphism
Disordered Structures: In some crystals, molecules or parts of molecules may not occupy a single, fixed position but are distributed over two or more possible orientations. This phenomenon is known as disorder. For a molecule like this compound, the methyl group could potentially exhibit rotational disorder. The presence of disorder is identified during the refinement of the crystal structure from X-ray diffraction data and is modeled to accurately represent the electron density. Understanding disorder is crucial as it can impact the calculated bond lengths and angles, as well as the interpretation of intermolecular interactions.
Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, or polymorph. nih.gov Different polymorphs of the same compound can have significantly different physical properties, including melting point, solubility, and stability. The study of polymorphism is of paramount importance in fields such as pharmaceuticals and materials science. For flexible molecules like substituted biphenyls, conformational polymorphism can occur, where different polymorphs contain molecules in different conformations (e.g., different dihedral angles between the phenyl rings). nih.gov The search for polymorphs typically involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures). Each new crystalline form is then analyzed by techniques such as X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction to determine its unique crystal structure.
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto this surface, one can gain a detailed picture of the crystal packing. A key property mapped is the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the quantitative contributions of H···H, C···H/H···C, and N···H/H···N contacts. In the analysis of a similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the major contributions to the crystal packing were from H···H (39.7%), C···H/H···C (39.0%), and O···H/H···O (18.0%) interactions. nih.gov This quantitative data is invaluable for understanding the hierarchy of interactions that stabilize the crystal structure.
Table 2: Illustrative Quantitative Contributions to Crystal Packing from Hirshfeld Surface Analysis
| Intermolecular Contact | Contribution (%) in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov | Expected Contribution for this compound |
| H···H | 39.7 | High, due to numerous hydrogen atoms on the aromatic rings and methyl group. |
| C···H / H···C | 39.0 | Significant, representing C-H···π and other van der Waals contacts. |
| O···H / H···O | 18.0 | Not applicable. |
| N···H / H···N | - | Present, but likely a minor contribution from C-H···N contacts. |
Note: This table is for illustrative purposes. The data for the example compound is from a published study nih.gov, while the expected contributions for the target compound are hypothetical.
Computational and Theoretical Investigations of 2 Methyl 1,1 Biphenyl 3 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Molecular Electrostatic Potential (MEP) Analysis
MEP analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution and is instrumental in understanding intermolecular interactions. A typical MEP map would reveal the regions of negative potential, likely centered around the nitrogen atom of the nitrile group, and positive potential around the hydrogen atoms. Without specific calculations for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a precise description of its MEP surface remains speculative.
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for determining a molecule's reactivity and its electronic properties. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. For biphenyl (B1667301) derivatives, the distribution of HOMO and LUMO across the two phenyl rings and the substituent groups would be of primary interest. For this compound, one would expect the nitrile group to influence the LUMO energy significantly. However, specific energy values and orbital visualizations are not available.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity. Parameters such as chemical hardness (resistance to change in electron distribution), chemical softness (the reciprocal of hardness), and the electrophilicity index (a measure of electrophilic power) are commonly calculated to compare the reactivity of different molecules. While the conceptual framework for these descriptors is well-established, their calculated values for this compound have not been reported.
Simulation of Spectroscopic Data (IR, NMR)
Computational methods, particularly DFT, are frequently used to simulate spectroscopic data like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These simulations are valuable for interpreting experimental data and for the structural elucidation of new compounds. A simulated IR spectrum would predict the vibrational frequencies corresponding to the C≡N stretch of the nitrile group, C-H stretches of the methyl and aromatic groups, and the biphenyl ring vibrations. Similarly, simulated 1H and 13C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule. While experimental NMR data for an isomer, 4'-methyl-[1,1'-biphenyl]-3-carbonitrile, has been reported, simulated spectra for the title compound are not available.
Prediction of Nonlinear Optical (NLO) Characteristics
Computational chemistry plays a significant role in the prediction and understanding of the NLO properties of organic molecules. Calculations of polarizability and hyperpolarizability can indicate a compound's potential for use in optical materials. The presence of a π-conjugated system in the biphenyl structure, along with the electron-withdrawing nitrile group, suggests that this compound could exhibit NLO properties. However, quantitative predictions from computational studies have not been published.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, these simulations could provide insights into the preferred dihedral angle between the two phenyl rings and how this is influenced by the methyl and nitrile substituents. Such studies are crucial for understanding how the molecule interacts with its environment, for example, in a solvent or within a crystal lattice. At present, there are no specific molecular dynamics simulation studies reported for this compound.
Molecular Shape Analysis (MSA)
Molecular Shape Analysis (MSA) is a computational technique used to quantify the three-dimensional steric properties of a molecule. For this compound, MSA can be employed to understand how its shape influences its interactions with biological macromolecules or its packing in a crystalline lattice. The analysis typically involves the generation of a molecular surface and the calculation of various shape descriptors.
MSA studies on structurally related biphenyls have demonstrated that the degree of twisting directly impacts the molecular volume and surface area accessible for interactions. These shape descriptors are critical in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activity.
Table 1: Hypothetical Molecular Shape Descriptors for this compound in Different Conformations
| Dihedral Angle (°) | Molecular Volume (ų) | Molecular Surface Area (Ų) | Sphericity |
| 30 | 205.8 | 220.5 | 0.85 |
| 45 | 207.2 | 222.1 | 0.83 |
| 60 | 208.5 | 223.6 | 0.81 |
| 90 | 209.1 | 224.8 | 0.79 |
Note: The data in this table is illustrative and based on general principles of MSA for substituted biphenyls.
Molecular Field Analysis (MFA)
Molecular Field Analysis (MFA), particularly Comparative Molecular Field Analysis (CoMFA), is a 3D-QSAR method that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. nih.gov While a full CoMFA study requires a dataset of analogous compounds with known activities, the principles of MFA can be applied to understand the interaction potential of this compound.
The analysis involves placing the molecule in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) potential at each grid point. The resulting fields highlight regions around the molecule that are favorable or unfavorable for interaction with a receptor or another molecule.
For this compound, the electrostatic field would be significantly influenced by the electron-withdrawing nitrile group, creating a region of negative electrostatic potential around the nitrogen atom. This region would be a potential hydrogen bond acceptor. The methyl group, being non-polar, contributes to the steric field and defines a region of hydrophobicity. The biphenyl rings themselves contribute to potential π-π stacking and hydrophobic interactions.
Table 2: Illustrative Molecular Field Characteristics of this compound
| Molecular Region | Dominant Field | Interaction Potential |
| Cyano Group (Nitrile) | Negative Electrostatic | Hydrogen Bond Acceptor |
| Methyl Group | Steric/Hydrophobic | van der Waals, Hydrophobic |
| Phenyl Ring (unsubstituted) | Hydrophobic | π-π Stacking, Hydrophobic |
| Phenyl Ring (substituted) | Mixed | Dipole-Dipole, Hydrophobic |
Note: This table provides a qualitative summary of expected MFA characteristics.
In Silico Studies of Molecular Interactions and Binding Affinities
In silico methods are instrumental in predicting how a molecule like this compound might interact with biological targets and in estimating the strength of these interactions. researchgate.net
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking simulations could be performed against the active site of a target protein to predict its binding mode and affinity.
The process involves generating a multitude of possible conformations of the ligand (this compound) and placing them within the binding pocket of the receptor. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | Lys120 | Hydrogen Bond (with Nitrile) |
| Phe210 | π-π Stacking | ||
| Leu118, Val126 | Hydrophobic | ||
| 2 | -7.9 | Gln188 | Hydrogen Bond (with Nitrile) |
| Tyr208 | π-π Stacking | ||
| Ala130, Ile190 | Hydrophobic |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves exploring the potential energy surface of the molecule as a function of its rotatable bonds, primarily the dihedral angle between the two phenyl rings. ic.ac.uk This analysis helps to identify the low-energy, and therefore most probable, conformations of the molecule in different environments. tandfonline.com
Due to the steric hindrance of the ortho-methyl group, the planar conformation of this compound is expected to be a high-energy transition state. nih.gov The global energy minimum is likely to be a twisted conformation with a dihedral angle estimated to be between 45° and 65°. nih.govic.ac.uk The energy barrier to rotation around the central carbon-carbon bond determines the stability of the atropisomers (conformational isomers that are stable enough to be isolated). For many substituted biphenyls, this barrier is high enough to allow for the separation of enantiomers at room temperature. libretexts.org
The energy landscape can be calculated using quantum mechanics or molecular mechanics methods. A plot of energy versus the dihedral angle would reveal the energy minima corresponding to the stable conformers and the energy maxima corresponding to the transition states.
Table 4: Calculated Relative Energies for Different Conformations of this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 8.2 | Transition State (Planar) |
| 30 | 1.5 | Twisted |
| 58 | 0.0 | Global Minimum (Twisted) |
| 90 | 2.8 | Transition State (Perpendicular) |
| 122 | 0.2 | Local Minimum (Twisted) |
| 180 | 9.5 | Transition State (Planar) |
Note: The values in this table are illustrative, based on computational studies of similar ortho-substituted biphenyls, and represent a simplified energy profile.
Applications of 2 Methyl 1,1 Biphenyl 3 Carbonitrile in Advanced Organic Materials and Chemical Synthesis
Building Blocks for Complex Organic Molecules
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. researchgate.net 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is a prime example of such a building block, offering multiple reactive sites for further chemical transformation. The biphenyl (B1667301) core itself provides a robust platform for constructing larger, polyaromatic systems. rsc.org
The true versatility of this compound lies in the reactivity of its nitrile functional group. The nitrile can undergo hydrolysis to form a carboxylic acid, reduction to yield an amine, or participate in various cycloaddition reactions. libretexts.orgwikipedia.org This chemical flexibility allows for its incorporation into a diverse array of larger molecules.
A notable application is in medicinal chemistry, where the 2-methyl-[1,1'-biphenyl] core is used to design and synthesize complex bioactive molecules. nih.gov For instance, researchers have synthesized a series of 27 novel compounds with N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine as a basic skeletal structure for evaluation as anti-cancer agents. nih.gov This demonstrates the utility of the 2-methyl-[1,1'-biphenyl]-3-yl moiety as a key component in the development of intricate, biologically active compounds. nih.govillinois.edu The synthesis of these complex molecules relies on the strategic modification of building blocks like this compound. nih.govnih.gov
Ligands in Homogeneous and Heterogeneous Catalysis
The biphenyl structure is a cornerstone in the design of chiral ligands, which are essential for asymmetric catalysis. researchgate.net Axially chiral biphenyls, such as BINAP and MeO-BIPHEP, are renowned for their effectiveness in creating catalysts that can produce specific stereoisomers of a target molecule. nih.gov The efficiency of these ligands is highly dependent on their steric and electronic properties, which can be fine-tuned by adding substituents to the biphenyl rings. researchgate.net
The dihedral angle (the twist angle between the two phenyl rings) is a critical parameter in ligand design, as it influences the three-dimensional space around the catalytic metal center and, consequently, the selectivity of the reaction. nih.govresearchgate.net Substituents at the ortho-positions (like the 2-methyl group in this compound) exert significant steric hindrance that directly affects this angle. westmont.eduwestmont.edu The presence of the electron-withdrawing cyano group further modifies the electronic properties of the aromatic system. nih.gov
By modifying the methyl and cyano groups, this compound can be converted into various phosphine (B1218219), amine, or other coordinating species. These derivatives can then serve as adjustable ligands for transition metal catalysts. The ability to systematically vary substituents on the biphenyl core allows for the creation of a library of ligands, enabling the optimization of catalysts for specific chemical transformations. researchgate.net
Precursors for Functional Materials Development
The rigid and conjugated nature of the biphenyl core makes it an ideal scaffold for materials with specific optoelectronic properties. rsc.orgalfa-chemistry.com this compound serves as a valuable precursor for several classes of advanced functional materials.
Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
Biphenyl derivatives are widely used in the development of organic semiconductors for applications like OLEDs. rsc.orgalfa-chemistry.com These materials require excellent stability and specific energy levels (HOMO/LUMO) to efficiently transport electrons and holes. alfa-chemistry.com The biphenyl structure provides a rigid, stable, and conjugated system that facilitates charge transport. alfa-chemistry.com
The properties of these organic semiconductors can be tuned by adding functional groups to the biphenyl core. royalsocietypublishing.org The electron-withdrawing nature of the cyano group in this compound makes it a candidate for developing p-type or hole-transporting materials. alfa-chemistry.com Biphenyl compounds can also be used as hole-blocking materials in OLEDs due to their low HOMO energy levels, which helps to confine electron-hole recombination to the light-emitting layer, thereby increasing device efficiency. alfa-chemistry.com
Liquid Crystal Displays (LCDs) and Mesomorphic Materials
The development of liquid crystals is intrinsically linked to molecules with a rigid, rod-like shape, and biphenyls are a classic example of a core mesogenic unit. researchgate.net Many commercial liquid crystal materials are based on the biphenyl scaffold due to its physical and chemical stability, wide temperature range for the liquid crystal phase, and low viscosity. researchgate.net
The terminal groups attached to the biphenyl core are crucial for determining the material's properties. The cyano group is a common polar substituent in liquid crystal design, as seen in the well-known compound 4'-Pentyl-4-biphenylcarbonitrile (5CB). ossila.comresearchgate.net This polar group contributes to the dielectric anisotropy required for the alignment of the molecules in an electric field. Researchers have synthesized various push-pull type biphenyl derivatives with donor (e.g., alkylamino) and acceptor (e.g., cyano) groups to create novel luminescent liquid crystals. tandfonline.comtandfonline.com Therefore, this compound represents a potential building block for synthesizing new liquid crystalline compounds with tailored properties. researchgate.net
Metal-Organic Frameworks (MOFs) Components
This compound can be readily converted into a suitable MOF linker. Through hydrolysis, the nitrile group can be transformed into a carboxylic acid functional group, yielding 2-methyl-[1,1'-biphenyl]-3-carboxylic acid. libretexts.orgumn.edu This molecule can then be used as a linker in the synthesis of new MOFs. The presence of the methyl group on the biphenyl backbone would project into the pores of the resulting framework, influencing its surface properties and its selectivity for gas adsorption and separation. rsc.org
Design and Synthesis of Advanced Molecular Architectures
The concept of "molecular architectonics" involves the controlled organization of molecular units to create complex systems with specific functions. acs.org Biphenyls serve as excellent platforms for this purpose due to their defined geometry and synthetic accessibility. nih.gov The ability to functionalize the biphenyl core at various positions allows for the construction of highly complex and tailored molecular structures. researchgate.net
The synthesis of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivatives for anti-cancer research is a clear example of building an advanced, functional molecular architecture on the 2-methyl-biphenyl scaffold. nih.gov In this case, the biphenyl unit acts as a core structure to correctly orient the pyrimidine (B1678525) group for biological activity. nih.govacs.org
Furthermore, the biphenyl core can be incorporated into even more complex designs, such as bolaamphiphiles where carbohydrate moieties are attached to a central biphenyl unit, leading to chiral self-assembly. nih.gov By using a combination of covalent synthesis and supramolecular interactions, chemists can transform relatively simple building blocks like this compound into sophisticated, functional molecular systems. nih.gov
Future Research Directions and Challenges in the Study of 2 Methyl 1,1 Biphenyl 3 Carbonitrile
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, materials science, and organic synthesis. Within this class of molecules, 2-Methyl-[1,1'-biphenyl]-3-carbonitrile represents a compound with significant, yet largely untapped, potential. Its specific substitution pattern—a methyl group ortho to the biphenyl linkage and a nitrile group meta to it—suggests unique steric and electronic properties that warrant further investigation. This article explores the prospective future research directions and inherent challenges associated with this particular molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
